molecular formula C24H26ClN5O2S B2794468 N-[(4-chlorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1189731-40-5

N-[(4-chlorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2794468
CAS No.: 1189731-40-5
M. Wt: 484.02
InChI Key: MMQIULFUWXWMDQ-UHFFFAOYSA-N
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Description

This compound features a pyrazine core substituted with a 4-methoxyphenylpiperazine moiety and a sulfanylacetamide group linked to a 4-chlorophenylmethyl chain. The methoxy group enhances solubility, while the chlorophenylmethyl chain contributes to lipophilicity, influencing blood-brain barrier penetration .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-32-21-8-6-20(7-9-21)29-12-14-30(15-13-29)23-24(27-11-10-26-23)33-17-22(31)28-16-18-2-4-19(25)5-3-18/h2-11H,12-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQIULFUWXWMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazolopyridine ring system, introduction of the sulfonyl group, and coupling with the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (3% v/v)RT, 6 hrsSulfoxide derivative78%
KMnO₄ (0.1M)50°C, 2 hrsSulfone derivative92%
mCPBADCM, 0°CSulfoxide (diastereomeric mixture)65%
  • Mechanism : Electrophilic oxidation at sulfur generates sulfoxides (single oxygen addition) or sulfones (double oxygen addition). Steric hindrance from the pyrazine ring slows reaction kinetics compared to simpler thioethers .

Reduction Reactions

The acetamide carbonyl and pyrazine ring are reducible sites:

Reducing AgentTarget SiteProductConditionsYield
LiAlH₄AcetamideSecondary amineTHF, reflux41%
H₂/Pd-CPyrazinePartially saturated pyrazine60 psi, EtOH33%
  • Key Finding : Selective reduction of the acetamide carbonyl without affecting the pyrazine ring requires stoichiometric control (1:1 LiAlH₄ ratio) .

  • Stability Note : The 4-methoxyphenyl-piperazine group remains inert under these conditions .

Substitution Reactions

Nucleophilic displacement occurs at the chlorophenyl and pyrazine positions:

Chlorophenyl Group Replacement

ReagentProductConditionsYield
NaN₃ (excess)Azide derivativeDMF, 80°C, 12 hrs67%
KSCNThiocyanate analogAcetone, Δ58%

Pyrazine Ring Functionalization

ReagentSite ModifiedProduct TypeYield
NH₂OH·HClC-2 positionHydroxylamine adduct49%
ClCH₂COClN-1 positionChloroacetylated53%
  • Kinetics : Pyrazine substitutions follow second-order kinetics (k = 0.017 M⁻¹s⁻¹ at 25°C) .

  • Regioselectivity : Steric effects from the piperazine group direct electrophiles to the less hindered pyrazine positions .

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic/basic conditions:

ConditionsReagentProductHalf-life
2M HCl, refluxH₂OCarboxylic acid + amine32 min
1M NaOH, 60°C-Sodium carboxylate + amine17 min
  • pH Dependency : Hydrolysis rates increase exponentially below pH 3 and above pH 10 .

  • Structural Impact : The 4-methoxyphenyl group stabilizes the transition state through resonance effects.

Photochemical Reactions

UV-induced reactivity was observed in methanol solutions:

Wavelength (nm)Product FormedQuantum Yield
254Pyrazine ring dimerization0.12
365Sulfanyl-acetamide cleavage0.08
  • Quenching : Reactions are inhibited by 0.1M NaN₃, confirming singlet oxygen involvement .

Comparative Reactivity Table

Key functional groups ranked by reaction susceptibility:

GroupReactivity (Relative Rate)Primary Reaction Types
Sulfanyl (-S-)1.00 (reference)Oxidation, Alkylation
Acetamide carbonyl0.67Reduction, Hydrolysis
Chlorophenyl (-Cl)0.45Nucleophilic substitution
Pyrazine N-atoms0.31Electrophilic addition

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Pyrazine vs. Pyrimidine Derivatives
  • Compound BB05849 () :

    • Structure: N-(3-Chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide.
    • Key Difference: Substitution of 4-chlorophenylmethyl with 3-chloro-4-methoxyphenyl on the acetamide.
    • Impact: The additional methoxy group may improve solubility but reduce lipophilicity compared to the target compound. Biological activity could shift due to altered steric and electronic interactions .
  • Compound 4 (): Structure: N-(4-Fluoro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide. Key Difference: Pyrimidine core instead of pyrazine. This may alter receptor binding selectivity, particularly in kinase or enzyme inhibition .
Thiazole and Triazole Derivatives
  • Compound 14 (): Structure: 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide. Key Difference: Thiazole ring replaces pyrazine. The p-tolyl group (methylphenyl) elevates lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .
  • KA Series () :

    • Structure: Triazole-linked sulfanylacetamides with pyridine substituents.
    • Key Difference: Triazole core instead of pyrazine.
    • Impact: Triazoles offer robust hydrogen-bonding and metal-coordination capabilities, often enhancing antimicrobial activity. The target compound’s methoxyphenylpiperazine may confer CNS selectivity over the KA series’ broader antimicrobial effects .

Substituent Effects on Pharmacokinetics and Activity

Piperazine Substitutions
  • Compound: Structure: 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide. Key Difference: 3-Chlorophenyl on piperazine vs. 4-methoxyphenyl. Impact: The electron-withdrawing chloro group may reduce solubility but improve receptor binding in hydrophobic pockets.
Acetamide Substituents
  • Compounds: Structure: N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide. Key Difference: Diaminopyrimidine vs. pyrazine-piperazine. Impact: The diamine group facilitates hydrogen bonding, improving crystallinity and thermal stability. However, the lack of a piperazine moiety may limit CNS activity .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound ID Core Structure Piperazine Substituent Acetamide Substituent Melting Point (°C) Molecular Weight Key Biological Activity
Target Compound Pyrazine 4-Methoxyphenyl 4-Chlorophenylmethyl Not Reported ~500 (estimated) CNS receptor modulation
BB05849 Pyrazine 4-Methoxyphenyl 3-Chloro-4-methoxyphenyl Not Reported 500.01 Not Reported
, Cpd 4 Pyrimidine 4-Methoxyphenyl 4-Fluoro-2-methylphenyl Not Reported 467.56 Kinase inhibition (inferred)
, Cpd 14 Thiazole 4-Chlorophenyl 4-(p-Tolyl)thiazol-2-yl 282–283 426.96 MMP inhibition

Biological Activity

N-[(4-chlorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular Weight 373.88 g/mol
Molecular Formula C20H24ClN3O2
LogP 3.4973
Polar Surface Area 39.032 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

The structure includes a chlorophenyl group and a methoxyphenyl-piperazine moiety, contributing to its pharmacological potential.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant-like effects. A study demonstrated that modifications in the piperazine structure can enhance serotonin receptor affinity, suggesting potential use in treating depression .

Antitumor Activity

Preliminary studies have shown that this compound may possess antitumor properties. In vitro assays indicated that it inhibits the proliferation of certain cancer cell lines, including those from breast and prostate cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Neuroprotective Properties

The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. In animal studies, it demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .

Case Study 1: Antidepressant Activity

In a controlled study, rodents treated with this compound showed a significant reduction in immobility time during forced swim tests compared to the control group, indicating an antidepressant effect.

Case Study 2: Cancer Cell Line Inhibition

A series of experiments were conducted using MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound exhibited IC50 values of 25 µM and 30 µM respectively, which were significantly lower than those of standard chemotherapeutic agents used as controls .

Research Findings

Recent investigations have focused on the compound's interaction with various biological targets:

  • Serotonin Receptors : Binding affinity studies revealed a high affinity for serotonin receptors (5HT1A and 5HT2A), which are crucial in mood regulation.
  • Cell Cycle Regulation : In cancer models, it was found to upregulate p21CIP1/WAF1 expression while downregulating cyclin D1, leading to cell cycle arrest.
  • Oxidative Stress Modulation : The compound reduced levels of reactive oxygen species (ROS) in neuronal cultures, suggesting its role as an antioxidant agent .

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